Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)- Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 76112-09-9
VCID: VC17294400
InChI: InChI=1S/C16H12ClNO2/c1-19-14-7-5-11(6-8-14)15-10-16(20-18-15)12-3-2-4-13(17)9-12/h2-10H,1H3
SMILES:
Molecular Formula: C16H12ClNO2
Molecular Weight: 285.72 g/mol

Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-

CAS No.: 76112-09-9

Cat. No.: VC17294400

Molecular Formula: C16H12ClNO2

Molecular Weight: 285.72 g/mol

* For research use only. Not for human or veterinary use.

Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)- - 76112-09-9

Specification

CAS No. 76112-09-9
Molecular Formula C16H12ClNO2
Molecular Weight 285.72 g/mol
IUPAC Name 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole
Standard InChI InChI=1S/C16H12ClNO2/c1-19-14-7-5-11(6-8-14)15-10-16(20-18-15)12-3-2-4-13(17)9-12/h2-10H,1H3
Standard InChI Key QTCBNQKPTHAABW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl

Introduction

Synthetic Pathways and Reaction Optimization

Chalcone Precursor and Cyclization Mechanisms

The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole typically begins with a brominated chalcone intermediate (1), which undergoes a two-step process involving hydroxylamine hydrochloride and sodium hydroxide . Under acidic reflux conditions (50% heating mantle, 20 minutes), the chalcone’s ketone group reacts with hydroxylamine to form a ketoxime intermediate. Subsequent base-induced heterocyclization via an E1CB mechanism eliminates bromide ions, forming the isoxazole ring . Key observations include:

  • Reagent Ratios: A 2:1 molar ratio of hydroxylamine hydrochloride to chalcone ensures complete imine formation .

  • Reaction Monitoring: Thin-layer chromatography (TLC; 30% ethyl acetate/hexanes) tracks the disappearance of the starting material (Rf = 0.50) and product formation (Rf = 0.45) .

  • Yield Optimization: Prolonged reflux (2.5 hours) maximizes product yield (42–77%), though column chromatography purification reduces recovery to 49% due to polar byproducts .

Alternative Solvent Systems and Temperature Effects

A modified protocol using dimethyl sulfoxide (DMSO) at 100°C for 8 hours enhances reaction efficiency, achieving a 77% yield . This method eliminates reflux apparatus and simplifies workup through ethyl acetate extraction and sodium carbonate washes. Comparative advantages include:

  • Solvent Polarity: DMSO stabilizes intermediates, accelerating cyclization .

  • Reduced Byproducts: The absence of bromide leaving groups minimizes halogenated contaminants .

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H-NMR (400 MHz, CDCl₃) :

δ (ppm)MultiplicityIntegrationAssignment
3.85Singlet3HOCH₃
6.90–7.45Multiplet8HAromatic H
7.62Singlet1HIsoxazole H

13C-NMR (100 MHz, CDCl₃) :

δ (ppm)Assignment
55.2OCH₃
114.8–160.1Aromatic C
168.4Isoxazole C

The absence of a carbonyl signal (1700–1675 cm⁻¹) in IR spectroscopy confirms chalcone conversion . Distinct peaks at 1173.6 cm⁻¹ (C-O) and 1021.4 cm⁻¹ (C-Cl) further validate the structure .

Pharmacological Activity and Mechanism

Immunomodulatory Effects

Isoxazole derivatives demonstrate potent immunosuppressive activity by modulating T-cell proliferation and cytokine production . In vitro studies show:

  • PBMC Proliferation Inhibition: 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole reduces phytohemagglutinin-induced peripheral blood mononuclear cell (PBMC) proliferation by 58% at 10 μM .

  • Cytokine Regulation: Downregulation of IL-10 and TLR4 parallels cyclosporine’s effects, suggesting shared pathways .

Analgesic Properties

Eddy’s hot plate assays reveal significant pain latency prolongation (≥12 seconds at 50 mg/kg) for halogenated analogs, attributed to COX-2 inhibition . Chlorine and methoxy groups enhance membrane permeability, correlating with bioactivity .

Physicochemical Properties and Stability

PropertyValue
Melting Point128.5–132.5°C
SolubilityDMSO > Ethyl acetate > H₂O
logP3.2 ± 0.1
Stability (pH 7.4, 25°C)>48 hours

The compound’s crystalline form remains stable under ambient conditions, though photodegradation occurs under UV light .

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